[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol
Overview
Description
[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol: is a chemical compound that features a unique oxadiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by hydroxymethylation reactions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The use of catalysts and specific reaction conditions can optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its reactivity and applications.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: In chemistry, [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems .
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and ability to form stable derivatives make it a candidate for drug development .
Industry: In industry, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties allow for the creation of materials with specific characteristics .
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
[4-(Hydroxymethyl)phenol]: This compound shares the hydroxymethyl functional group but has a different ring structure.
[4-(Hydroxymethyl)cyclohexyl]methanol: Similar in having hydroxymethyl groups but differs in the cyclohexane ring structure
Uniqueness: The uniqueness of [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol lies in its oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical behaviors .
Properties
IUPAC Name |
[4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-1-3-4(2-8)6-9-5-3/h7-8H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYQBAFVQYQKPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NON=C1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365442 | |
Record name | 1,2,5-Oxadiazole-3,4-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14460-57-2 | |
Record name | 1,2,5-Oxadiazole-3,4-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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